Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine ring.
Properties
IUPAC Name |
methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-10-11-8-4-3-7(5-12(6)8)9(13)14-2/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSRWOGTVFHYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often include the use of ethanol as a solvent and heating to moderate temperatures (50-60°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization:
-
Conditions :
-
Applications : The carboxylic acid product serves as a precursor for amide coupling or salt formation .
Nucleophilic Substitution at the Triazole Ring
The triazole ring participates in nucleophilic substitution reactions, particularly at the N1 and N2 positions. For example:
-
Reaction with amines :
Yields range from 65% to 85% depending on the amine’s nucleophilicity .
-
Halogenation : Electrophilic bromination at the C3 position using NBS (N-bromosuccinimide) in DMF produces brominated analogs for cross-coupling reactions .
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions with alkynes or nitriles to form fused polycyclic systems:
-
Example : Reaction with acetylenedicarboxylate in toluene at 110°C yields pyrazolo-triazolo-pyridine hybrids .
-
Mechanism : Dipolarophilic interaction between the triazole’s π-system and the alkyne .
Reduction and Oxidation
-
Reduction :
Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyridine ring’s double bonds, producing fully saturated derivatives . -
Oxidation :
Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the triazole ring to form N-oxide derivatives, enhancing solubility .
Functionalization via Cross-Coupling
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings when halogenated:
Amide and Urea Formation
The carboxylic acid (post-hydrolysis) reacts with amines or isocyanates to form bioactive analogs:
-
Amidation :
Used in medicinal chemistry to enhance pharmacokinetic properties .
-
Urea Synthesis : Reaction with phenyl isocyanate yields urea-linked compounds with improved binding affinity .
Salt Formation
The carboxylic acid forms salts with inorganic bases (e.g., Na⁺, K⁺) or organic amines (e.g., morpholine), improving crystallinity and bioavailability .
Photochemical Reactions
Under UV light (254 nm), the triazole ring undergoes C–H bond activation, enabling regioselective functionalization at the C7 position .
Key Research Findings
-
Anticancer Activity : Brominated derivatives exhibit IC₅₀ values of 0.8–2.4 μM against A549 lung cancer cells .
-
Antimicrobial Properties : Urea derivatives show MIC values of 4–16 μg/mL against Staphylococcus aureus .
-
Kinase Inhibition : N-oxide analogs demonstrate sub-micromolar inhibition of c-Met kinase (IC₅₀ = 0.3 μM) .
Scientific Research Applications
Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Carboxylic Acid vs. Ester Derivatives
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (C₈H₇N₃O₂):
- Key Difference : Replaces the methyl ester with a carboxylic acid group.
- Impact : The carboxylic acid form (pKa ~3-4) is more polar and likely exhibits lower cell permeability than the ester derivative. This difference may render the acid form less suitable for oral bioavailability but more reactive in aqueous environments .
- Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (C₁₂H₁₀N₄O₃): Key Difference: Ethyl ester substituent and isoxazolyl group at position 3. Impact: The ethyl ester increases lipophilicity (LogP ~0.73 vs. The isoxazolyl group introduces additional hydrogen-bonding sites, which may enhance target binding .
Additional Methyl Substituents
- Methyl 3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (C₁₀H₁₁N₃O₂): Key Difference: A methyl group at position 6. Molecular weight (205.21) is higher than the target compound’s estimated ~195–200 range, which may slightly affect solubility .
Heterocyclic Core Modifications
Pyrazine vs. Pyridine Derivatives
- 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (C₆H₁₀N₄): Key Difference: Pyrazine (two adjacent nitrogen atoms) replaces the pyridine core. However, the absence of a carboxylate group limits its applicability in charge-dependent interactions .
Pyridazine and Triazine Systems
1-(3-Chlorphenyl)-3-methylsulfanyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-hydroiodid :
- 3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine: Key Difference: Fused pyrazole-triazole-triazine system. Impact: The triazine fragment introduces multiple nitrogen atoms, enhancing interactions with enzymes like lanosterol-14α-demethylase. However, increased molecular complexity may reduce bioavailability .
Pharmacological Implications
Enzyme Inhibition Potential
- The ethyl ester may act as a prodrug, hydrolyzing to the active acid form in vivo .
- Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate: Predicted to inhibit tyrosine kinases or cytochrome P450 enzymes due to its planar triazole ring and ester-mediated membrane permeability. Docking studies of analogs indicate moderate binding to lanosterol-14α-demethylase (ΔG ~−8.5 kcal/mol) .
Physicochemical Properties
Biological Activity
Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (often referred to as MTTP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and its potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H14N4O2
- Molecular Weight : 186.22 g/mol
- CAS Number : 1315368-27-4
Biological Activity Overview
MTTP exhibits a range of biological activities that suggest its potential in various therapeutic areas:
-
Anticancer Activity :
- MTTP derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar triazole structures have been reported to inhibit c-Met protein kinase activity, which is implicated in several cancers including non-small cell lung cancer (NSCLC) and renal cell carcinoma .
- A study indicated that specific derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Structure-Activity Relationship (SAR)
The biological activity of MTTP is heavily influenced by its structural components. Modifications in the triazole ring or the carboxylate group can significantly enhance or diminish its potency:
| Modification | Effect on Activity |
|---|---|
| Substitution on the triazole ring | Increased potency against c-Met inhibition |
| Variation in alkyl groups | Altered pharmacokinetic properties |
| Changes in carboxylate position | Impact on neuroprotective activity |
Case Studies
- Inhibition of c-Met Kinase :
- Neuroprotective Studies :
- Anti-inflammatory Mechanisms :
Q & A
Q. What are the established synthetic routes for Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate?
The synthesis typically involves cyclization of precursors such as amino-substituted pyridines or triazole derivatives. For example:
- Multi-step annulation : Reacting 1,2,4-triazole derivatives with methyl-substituted pyridine intermediates under basic conditions (e.g., potassium carbonate in DMF) .
- One-pot reactions : Combining carbonyl-containing triazoles with halogenated esters (e.g., ethyl 4-bromo-3-methylbut-2-enoate) in polar aprotic solvents, followed by purification via column chromatography .
- Key parameters : Reaction time (8–24 hours), temperature (80–120°C), and solvent choice (DMF, THF) influence yield and purity .
Q. How is the compound structurally characterized in academic research?
A combination of spectroscopic and crystallographic methods is used:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks (e.g., methyl groups at δ 2.1–2.3 ppm, pyridine carbons at δ 120–150 ppm) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and torsional angles (e.g., carboxylate group twisted 55.6° from the triazolo-pyridine plane) .
Q. What are the critical physical properties for experimental handling?
- Solubility : Limited in water; soluble in DMSO, DMF, and dichloromethane .
- Stability : Degrades under prolonged UV exposure; store at –20°C in inert atmospheres .
- Melting Point : Typically 150–250°C (varies with substituents and purity) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for higher yields?
- Quantum chemical calculations : Predict transition states and intermediates using DFT (Density Functional Theory) to identify energy barriers .
- Reaction path search algorithms : Narrow experimental conditions by simulating solvent effects and catalyst interactions (e.g., copper-catalyzed cyclization) .
- Case study : Simulations of ethynyl group reactivity in triazolopyridines reduced trial runs by 40% in a 2024 study .
Q. What strategies resolve contradictions in biological activity data?
- Dose-response profiling : Test compound concentrations from nM to µM to distinguish specific vs. off-target effects .
- Structural analogs : Compare methyl vs. trifluoromethyl derivatives (e.g., and ) to isolate substituent-specific activity .
- Enzyme docking : Use AutoDock/Vina to model interactions with targets (e.g., fungal CYP51 for antifungal studies) .
Q. How do structural modifications impact pharmacological properties?
-
Substituent effects :
Modification Impact Reference Methyl at C3 Enhances metabolic stability Trifluoromethyl at C7 Increases lipophilicity and membrane permeation Ethynyl at C3 Enables click chemistry for bioconjugation -
SAR (Structure-Activity Relationship) : Methyl and carboxylate groups are critical for binding to adenosine receptors in CNS studies .
Q. What advanced purification techniques address low yields in scaled synthesis?
- Membrane separation : Isolate intermediates using nanofiltration (MWCO 200–500 Da) .
- Simulated Moving Bed (SMB) Chromatography : Achieves >98% purity in continuous flow systems .
- Crystallization optimization : Slow evaporation of hexane/ethyl acetate (3:1) yields high-purity crystals .
Methodological Guidelines
Q. How to validate compound identity in interdisciplinary studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
